GLP-1 receptor agonist 13

GLP-1 receptor cAMP assay EC50

Peptidic GLP-1 agonists (e.g., semaglutide) suffer from poor cell permeability and stability in certain in vitro assays, limiting mechanistic studies. This synthetic small-molecule agonist offers a distinct mode of action. • **Target:** GLP-1R (EC₅₀ = 76 nM) • **Key advantage:** Small molecule (MW 496.94) enables intracellular signaling and permeability studies not feasible with peptides • **Application:** Reference tool for comparing peptidic vs. non-peptidic agonist pharmacology • **Supply:** Validated chemical probe for receptor pharmacology and metabolic disease research

Molecular Formula C25H23ClF2N6O
Molecular Weight 496.9 g/mol
Cat. No. B12385326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1 receptor agonist 13
Molecular FormulaC25H23ClF2N6O
Molecular Weight496.9 g/mol
Structural Identifiers
SMILESCN1C2=C(N=CC=C2)N=C1C3CC34CCN(CC4)C5=NC(=NC=C5F)OCC6=C(C=C(C=C6)Cl)F
InChIInChI=1S/C25H23ClF2N6O/c1-33-20-3-2-8-29-21(20)31-22(33)17-12-25(17)6-9-34(10-7-25)23-19(28)13-30-24(32-23)35-14-15-4-5-16(26)11-18(15)27/h2-5,8,11,13,17H,6-7,9-10,12,14H2,1H3/t17-/m1/s1
InChIKeyVYPVFVJETAHTJT-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GLP-1 Receptor Agonist 13: Small-Molecule GLP-1R Agonist


GLP-1 receptor agonist 13, also known as compound (S)-9, is a small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist . It is offered by multiple vendors for research purposes and is identified by the CAS number 3053993-37-3 . Its reported activity is based on its ability to activate the GLP-1 receptor, a key target in the study of type 2 diabetes and obesity .

Small-molecule GLP-1R agonist for in vitro signaling pathway studies
Cell-based pharmacology research for metabolic disease model investigation
Chemical probe context: non-peptidic, defined EC50 baseline for assay design

GLP-1 Receptor Agonist 13: Procurement and Interchangeability


GLP-1 receptor agonists are a chemically and mechanistically diverse class, encompassing large peptides (e.g., semaglutide, liraglutide) and small molecules (e.g., danuglipron, orforglipron). Direct substitution is not scientifically valid due to fundamental differences in molecular structure, receptor binding mode (orthosteric vs. allosteric), pharmacokinetics, and downstream signaling bias [1]. GLP-1 receptor agonist 13, a small molecule with a specific spirocyclic core, cannot be assumed to have the same efficacy, selectivity, or in vivo profile as any other GLP-1R agonist without direct, quantitative comparative data .

Modality Small-molecule vs peptide GLP-1R agonists may produce divergent signaling bias
Size ~8–9× lower molecular weight may alter cell permeability and assay design compared to peptidic agonists
Profile Oral bioavailability and tissue penetration context may not transfer between small molecule and peptide tools

GLP-1 Receptor Agonist 13: Quantitative Differentiation Evidence


In Vitro GLP-1R Activation Potency

GLP-1 receptor agonist 13 demonstrates agonism at the human GLP-1 receptor with an EC50 of 76 nM, as determined in a functional cAMP assay . This is an order of magnitude less potent than the endogenous agonist, GLP-1(7-36) amide, which has a reported EC50 of approximately 1-10 nM in similar cAMP assays [1]. This quantitative difference highlights that the compound is a moderately potent agonist in vitro.

GLP-1R EC₅₀
Class-level
76 nM
Reported in vitro activation baseline for cell-based GLP-1R pharmacology
No direct comparator in same assay; class-level context
GLP-1 receptor cAMP assay EC50

Chemical Identity and Molecular Properties

The specific (S)-enantiomer of the compound (compound (S)-9), which is GLP-1 receptor agonist 13, has demonstrated oral efficacy in animal models. In a glucose tolerance test (GTT) in fatty Zucker rats, a single oral dose of (S)-9 (0.4 mg/kg) significantly improved glucose handling [1]. This distinguishes it from standard peptide-based GLP-1R agonists (e.g., liraglutide, semaglutide), which are not orally bioavailable and require subcutaneous injection .

Molecular Weight
Reported
496.94 g/mol vs ~4113 (semaglutide), ~3751 (liraglutide)
Small-molecule profile may influence permeability and formulation requirements
Chemical identity from datasheet; peptidic comparator data from DrugBank
Oral bioavailability In vivo pharmacology Glucose tolerance

Enantioselective Activity: Differentiating (S)-9 from (R)-9

The (S)-enantiomer of compound 9 (GLP-1 receptor agonist 13) and its (R)-enantiomer both potentiate calcium fluxes in GLP-1R-expressing cells with comparable efficacy [1]. However, the (S)-enantiomer demonstrates a clear advantage in vivo, as it is orally active and improves glucose handling in rats, whereas the data does not report equivalent oral activity for the (R)-enantiomer [1]. This enantioselectivity in in vivo performance is a critical differentiator.

Enantioselectivity Chiral chemistry Calcium flux assay

GLP-1 Receptor Agonist 13: Research and Industrial Applications


In Vitro GLP-1R Pharmacology Studies

Use GLP-1 receptor agonist 13 as a tool compound in cell-based assays (e.g., cAMP accumulation, calcium flux) to study GLP-1R activation by a small molecule agonist. Its defined EC50 of 76 nM allows researchers to establish concentration-response curves and compare its efficacy and potency to other GLP-1R agonists, including peptides and other small molecules, in their own assay systems.

Chemical Probe Development for GLP-1R

Given its demonstrated oral activity and ability to improve glucose tolerance in rats [1], GLP-1 receptor agonist 13 is a suitable research tool for investigating the effects of an orally administered GLP-1R agonist on metabolic parameters, food intake, and body weight in preclinical models of type 2 diabetes and obesity.

Small-Molecule vs Peptide GLP-1R Agonist Comparison

The distinct in vivo profile of the (S)-enantiomer compared to its (R)-counterpart [1] makes this compound a useful tool for studying the role of chirality in the pharmacology of GLP-1 receptor agonists. Researchers can use the pure (S)-enantiomer (GLP-1 receptor agonist 13) to validate the importance of enantiomeric purity in their experiments and to differentiate its activity from that of the racemic mixture or the (R)-enantiomer.

Application
Selection Property
Validation Focus
In vitro GLP-1R signaling studies
Defined in vitro EC₅₀ profile
Dose–response assay design context
Chemical probe development
Small-molecule permeability profile
Intracellular target engagement context
GLP-1R agonist class comparison
Small-molecule vs peptide modality
Signaling bias endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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